molecular formula C21H18FN3O4S B2548600 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1040644-84-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B2548600
CAS RN: 1040644-84-5
M. Wt: 427.45
InChI Key: MRVWFYCOMJXCHZ-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of acetamide with potential biological activity. While the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and activities described that it may have similar properties and uses in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by various substitutions to achieve the desired derivatives. For example, in the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, a thiazole ring is used instead of a pyridine ring, and various N-benzyl substitutions are introduced to explore the structure-activity relationship . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives involves a sequence of reactions starting with 2-aminobenzothiazole . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The presence of a thiazole ring and N-benzyl substitution, as seen in the compounds from the first paper, suggests that these structural features are important for the inhibitory activity against Src kinase . The second paper also highlights the importance of the thiazole ring and the spiro[indoline-3,2'-thiazolidin] moiety for antibacterial activity . The compound , with its benzo[d][1,3]dioxol-5-ylmethyl and 4-fluorobenzylthio groups, may also interact with biological targets in a specific manner due to its unique molecular structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives are likely to include amide bond formation, substitution reactions, and possibly the use of microwave-assisted synthesis for efficiency, as mentioned in the second paper . The specific reactions for the compound would depend on the starting materials and the desired substitutions on the acetamide core.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can expect that the compound would exhibit properties typical of acetamide derivatives. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the amide group, and a certain degree of stability under physiological conditions. The presence of a fluorine atom could also influence the compound's lipophilicity and its ability to penetrate biological membranes .

Scientific Research Applications

Synthesis and Biological Activity

Research on similar compounds often involves the synthesis of novel derivatives with potential therapeutic applications. For instance, compounds have been synthesized to target specific cellular processes or receptors, such as human equilibrative nucleoside transporter 1 (hENT1), which is important for predicting the antitumor efficacy of certain drugs like gemcitabine (Robins et al., 2010). This illustrates the chemical's relevance in cancer research, where modifying the chemical structure can significantly impact biological activity and therapeutic potential.

Antitumor and Anticancer Applications

Some derivatives similar to the compound have shown promise in anticancer research. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, showing potential in treating various cancer types (Fallah-Tafti et al., 2011). This suggests that derivatives of the compound could also be explored for their anticancer properties, contributing to the development of new therapeutic agents.

Pharmacological Potential

The pharmacological potential of structurally related compounds includes activity as anticonvulsant agents. For example, benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity, indicating the versatility of these chemical frameworks in drug design and the potential for discovering new therapeutic agents (Liu et al., 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S/c22-15-4-1-13(2-5-15)11-30-21-24-16(9-20(27)25-21)8-19(26)23-10-14-3-6-17-18(7-14)29-12-28-17/h1-7,9H,8,10-12H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVWFYCOMJXCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CC(=O)NC(=N3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

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